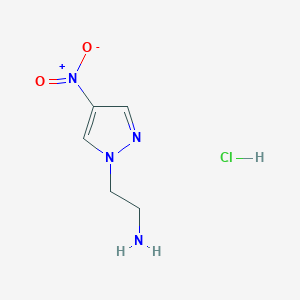2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine hydrochloride
CAS No.: 1421602-82-5
Cat. No.: VC2874821
Molecular Formula: C5H9ClN4O2
Molecular Weight: 192.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1421602-82-5 |
|---|---|
| Molecular Formula | C5H9ClN4O2 |
| Molecular Weight | 192.6 g/mol |
| IUPAC Name | 2-(4-nitropyrazol-1-yl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C5H8N4O2.ClH/c6-1-2-8-4-5(3-7-8)9(10)11;/h3-4H,1-2,6H2;1H |
| Standard InChI Key | BUVNXDJFXYSHCE-UHFFFAOYSA-N |
| SMILES | C1=C(C=NN1CCN)[N+](=O)[O-].Cl |
| Canonical SMILES | C1=C(C=NN1CCN)[N+](=O)[O-].Cl |
Introduction
Chemical Identity and Structural Properties
Structural Identification
2-(4-Nitro-1H-pyrazol-1-yl)ethan-1-amine hydrochloride is formally identified by its CAS Registry Number 1421602-82-5. The compound is also known by its systematic name 1H-Pyrazole-1-ethanamine, 4-nitro-, hydrochloride (1:1) . This nomenclature indicates that it consists of a 4-nitro-substituted pyrazole ring connected to an ethanamine group, with the nitrogen of the pyrazole ring serving as the connection point, present in a 1:1 ratio with hydrochloride .
The molecular structure features a five-membered pyrazole ring containing two adjacent nitrogen atoms in positions 1 and 2. A nitro group (-NO₂) is attached at the 4-position of the pyrazole ring, while an ethanamine chain (-CH₂CH₂NH₂) connects to the nitrogen at position 1 of the pyrazole . The compound exists as a hydrochloride salt, with the protonation likely occurring at the primary amine group of the ethanamine chain, enhancing its water solubility compared to the free base form .
Table 1: Structural Identifiers for 2-(4-Nitro-1H-pyrazol-1-yl)ethan-1-amine Hydrochloride
Physical and Chemical Properties
As a hydrochloride salt, this compound exhibits enhanced water solubility compared to its free base counterpart . This property is characteristic of amine hydrochlorides, making them more suitable for various applications, particularly in pharmaceutical formulations where aqueous solubility is crucial.
The presence of the nitro group at the 4-position of the pyrazole ring significantly influences the compound's electronic properties. Nitro groups are strongly electron-withdrawing, affecting the electron density distribution across the pyrazole ring and consequently impacting its reactivity patterns . This electronic characteristic may contribute to the compound's potential biological activity and chemical behavior in different environments.
The compound contains both basic and potentially reactive functional groups. The primary amine terminus of the ethanamine chain contributes to the compound's basicity and can participate in various chemical reactions typical of primary amines, including nucleophilic substitutions, condensations, and salt formation. Meanwhile, the nitro group can undergo reduction reactions under appropriate conditions .
Synthesis and Preparation Methods
Purification and Characterization
The purification of 2-(4-Nitro-1H-pyrazol-1-yl)ethan-1-amine hydrochloride would likely involve standard techniques for small organic molecules, potentially including:
-
Recrystallization from appropriate solvents to remove impurities
-
Column chromatography to separate the target compound from reaction by-products
-
Conversion to the hydrochloride salt, which often helps in purification due to the crystalline nature of many amine hydrochlorides
Characterization would typically employ various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
-
Mass spectrometry for molecular weight determination
-
Infrared spectroscopy for functional group identification
-
Elemental analysis for composition verification
Commercial specifications indicate a minimum purity of 95% , suggesting that high-purity material can be achieved through appropriate purification methods.
Applications and Research Significance
| Application Field | Potential Uses | Relevant Structural Features |
|---|---|---|
| Medicinal Chemistry | Building block for drug candidates | Pyrazole core, amine functionality |
| Chemical Research | Synthesis of chemical libraries | Multiple reactive sites for derivatization |
| Antimicrobial Research | Potential antibacterial scaffolds | Nitro-pyrazole structure |
| Energetic Materials | Precursor for specialized compounds | Nitro group contribution |
Related Compounds and Structural Analogs
Structural Variants
Several structural analogs of 2-(4-Nitro-1H-pyrazol-1-yl)ethan-1-amine hydrochloride can be identified from the literature:
-
The free base form, 2-(4-nitro-1H-pyrazol-1-yl)ethanamine : This is essentially the same compound without the hydrochloride counterion. The free base would have different solubility properties and potentially different crystalline structure compared to the hydrochloride salt.
-
2-(3-methoxy-5-methyl-4-nitro-1H-pyrazol-1-yl)ethan-1-amine: This compound differs from our target compound by the addition of methoxy and methyl substituents at the 3 and 5 positions of the pyrazole ring, respectively. These additional substituents would likely influence the compound's electronic properties, lipophilicity, and potentially its biological activity.
-
Various pyrazole-tetrazole hybrid compounds mentioned in the literature : These more complex derivatives incorporate additional heterocyclic systems, potentially offering enhanced or modified biological activities compared to simpler pyrazole derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume